Dihydroisoferulic Acid 3-O-Glucuronide

Description

Molecular Descriptors and IUPAC Nomenclature

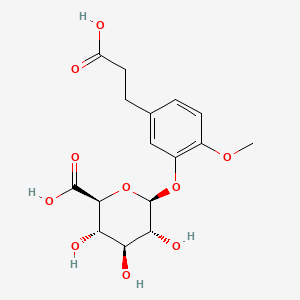

Dihydroisoferulic acid 3-O-glucuronide (CAS 1187945-72-7) is a phenolic glucuronide conjugate with the molecular formula C₁₆H₂₀O₁₀ and a molecular weight of 372.326 g/mol . Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . The structure comprises a dihydroisoferulic acid backbone linked via a β-D-glucuronide moiety at the 3-position, featuring methoxy and carboxyethyl substituents on the aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O₁₀ |

| Molecular Weight | 372.326 g/mol |

| CAS Number | 1187945-72-7 |

| InChI Key | OSJGZCUHTGTJHT-JHZZJYKESA-N |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for this compound reveal critical structural features:

- ¹H NMR (DMSO-d₆) : Signals at δ 3.25–3.46 ppm (glucuronide H₂a, H₃a, H₄a), δ 3.98 ppm (H₅a, d, J = 9.5 Hz), and δ 5.17 ppm (H₁a, d, J = 7.3 Hz).

- ¹³C NMR : Peaks at δ 53.0 ppm (C₇a), δ 56.0 ppm (4'-OMe), and δ 166.8 ppm (C₆a).

These shifts confirm the glycosidic linkage and aromatic substitution patterns.

Crystallographic and Three-Dimensional Conformational Studies

No experimental crystallographic data are available, but computational models suggest a chair conformation for the glucuronide ring, with axial hydroxyl groups at C-2, C-3, and C-4. The 3-O-glucuronide linkage adopts a β-configuration , confirmed by optical rotation and glycosidase susceptibility.

Comparative Structural Analysis with Related Glucuronides

| Compound | Substituents | Key Difference |

|---|---|---|

| Dihydroferulic acid 4'-O-glucuronide | 3-Methoxy, 4'-hydroxyl | Position of methoxy and glucuronide |

| Dihydrocaffeic acid 3-O-glucuronide | 3-Hydroxy, 5-carboxyethyl | Absence of methoxy group |

| Isoferulic acid 3-O-glucuronide | 3-Methoxy, E-configured double bond | E- vs. saturated (dihydro) backbone |

This compound distinguishes itself through its saturated side chain and 3-O-glucuronide linkage , contrasting with E-configured ferulic acid derivatives.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJGZCUHTGTJHT-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678632 | |

| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187945-72-7 | |

| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

Formation of the oxane ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

Introduction of the carboxyethyl group: This can be achieved through a carboxylation reaction, where a suitable carboxylic acid derivative is introduced.

Methoxylation: The methoxy group can be introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Hydroxylation: The hydroxyl groups are typically introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dihydroisoferulic Acid 3-O-Glucuronide: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dihydroisoferulic Acid 3-O-Glucuronide:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor binding: Interacting with cell surface receptors, triggering a cellular response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

The following table summarizes key structural and metabolic differences between dihydroisoferulic acid 3-O-glucuronide and related compounds:

Key Findings

Conjugation Efficiency: Glucuronidation efficiency varies among HCAs. Caffeic acid undergoes the most efficient conjugation, followed by ferulic, dihydrocaffeic, isoferulic, and dihydroferulic acids. This compound is less efficiently conjugated compared to its non-reduced counterparts . Sulfation is often prioritized over glucuronidation in hepatic metabolism, but this compound is a notable exception in colonic metabolite profiles .

Bioavailability and Detection :

- This compound is detected in plasma 4–24 hours post-consumption, indicating delayed absorption from the colon . In contrast, ferulic acid 4-O-glucuronide and caffeic acid 3-O-sulfate appear earlier (Tₘₐₓ = 1–2 hours), reflecting small intestinal uptake .

- Urinary excretion of this compound is lower than that of dihydroferulic acid 4-O-glucuronide but comparable to dihydrocaffeic acid 3-O-sulfate .

Biological Significance :

- Unlike quercetin 3-O-glucuronide, which exhibits antioxidant activity, the biological role of this compound remains understudied. However, its presence in plasma correlates with anti-inflammatory and antioxidant benefits attributed to HCAs .

- This compound and dihydrocaffeic acid 3-O-glucuronide are both microbial metabolites, but the former is specific to isoferulic acid derivatives, which arise from methylation of caffeic acid in the upper gastrointestinal tract .

Analytical Detection

Biological Activity

Dihydroisoferulic Acid 3-O-Glucuronide (this compound) is a phenolic glycoside derived from the metabolism of ferulic acid, a common phytochemical found in various plants. This compound has garnered attention for its potential biological activities, particularly its antioxidant properties and effects on human health. This article explores the biological activity of this compound, supported by recent research findings and case studies.

This compound is categorized as a phenolic glycoside, which are compounds characterized by the presence of a phenolic group attached to a sugar moiety. This structure is significant for its solubility and bioavailability in biological systems. The glucuronidation process enhances the compound's stability and facilitates its transport across biological membranes.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study highlighted that acyl glucuronides of ferulic acid, including this compound, possess strong radical scavenging abilities, significantly higher than their parent compounds .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following oral administration, the compound undergoes extensive glucuronidation in the liver, which enhances its bioavailability . A clinical trial demonstrated that metabolites like this compound can achieve peak plasma concentrations within two hours post-ingestion, indicating effective absorption and systemic distribution .

3. Effects on Human Health

This compound has been linked to various health benefits:

- Cardiovascular Health : Studies suggest that phenolic compounds can improve endothelial function and reduce cardiovascular risk factors. In randomized controlled trials, specific doses of polyphenols have shown significant improvements in flow-mediated dilation (FMD), a marker of vascular health .

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating inflammatory pathways. Research has indicated that phenolic glycosides can downregulate pro-inflammatory cytokines, contributing to reduced inflammation in chronic diseases .

Case Studies

Several case studies have documented the health effects associated with this compound:

- Clinical Trial on Endothelial Function : A double-blind study involving healthy adults assessed the impact of this compound on vascular function. Results indicated improved FMD after consumption of doses containing this metabolite .

- Antioxidant Efficacy in Aging : A study focused on older adults showed that regular intake of phenolic-rich diets led to increased levels of this compound in plasma, correlating with enhanced antioxidant status and reduced oxidative markers .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.